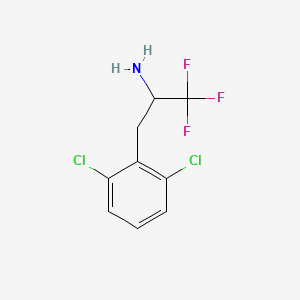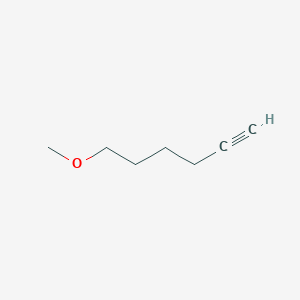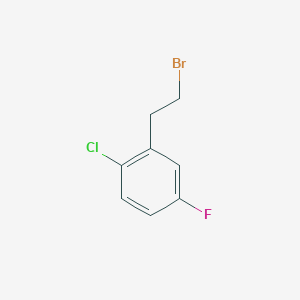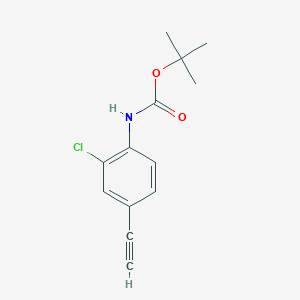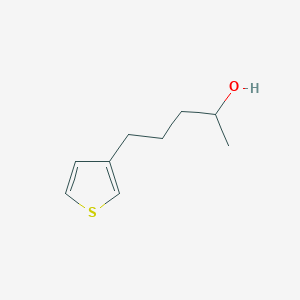
Methyl 3-acetyl-4-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-acetyl-4-chlorobenzoate is an organic compound with the molecular formula C10H9ClO3. It is a derivative of benzoic acid, featuring an acetyl group at the third position and a chlorine atom at the fourth position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-acetyl-4-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-acetyl-4-chlorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the methylation of 3-acetyl-4-chlorobenzoic acid using iodomethane and a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF). This reaction is carried out at room temperature and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
Methyl 3-acetyl-4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Formation of substituted derivatives such as 3-acetyl-4-aminobenzoate.
Reduction: Formation of 3-(hydroxymethyl)-4-chlorobenzoate.
Oxidation: Formation of 3-acetyl-4-chlorobenzoic acid.
科学研究应用
Methyl 3-acetyl-4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of methyl 3-acetyl-4-chlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and chlorine groups can influence the compound’s binding affinity and specificity for these targets. In chemical reactions, the electron-withdrawing chlorine atom and the electron-donating acetyl group can affect the reactivity and selectivity of the compound.
相似化合物的比较
Similar Compounds
Methyl 4-acetyl-3-chlorobenzoate: Similar structure but with different positions of the acetyl and chlorine groups.
Methyl 3-acetyl-4-bromobenzoate: Similar structure with bromine instead of chlorine.
Methyl 3-acetyl-4-fluorobenzoate: Similar structure with fluorine instead of chlorine.
Uniqueness
Methyl 3-acetyl-4-chlorobenzoate is unique due to the specific positioning of the acetyl and chlorine groups, which can influence its chemical reactivity and biological activity. The presence of chlorine can enhance its electrophilicity, making it more reactive in substitution reactions compared to its bromine or fluorine analogs.
属性
分子式 |
C10H9ClO3 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC 名称 |
methyl 3-acetyl-4-chlorobenzoate |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,1-2H3 |
InChI 键 |
TUTWGXODLXETFL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



